N-cyclohexyl-5-methylpyridin-2-amine
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Overview
Description
N-cyclohexyl-5-methylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is characterized by a cyclohexyl group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position and an amine group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methylpyridin-2-amine typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N-cyclohexyl-5-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)pyridin-2-amine: Similar structure with a cyclohexylmethyl group instead of a cyclohexyl group.
N-(Cyclohexylmethyl)-2-(4-morpholinyl)ethanamine: Contains a morpholine ring in addition to the cyclohexylmethyl group.
N-(Cyclohexylmethyl)pyrazin-2-amine: Features a pyrazine ring instead of a pyridine ring.
Uniqueness
N-cyclohexyl-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
IUPAC Name |
N-cyclohexyl-5-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIFUKQMCODHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529858 |
Source
|
Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-15-5 |
Source
|
Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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